molecular formula C13H9NOS2 B2587594 N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide CAS No. 477539-71-2

N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide

Cat. No. B2587594
M. Wt: 259.34
InChI Key: CBCRVQZFCWVNLU-UHFFFAOYSA-N
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Description

“N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide derivatives have been utilized in the synthesis of complex heterocyclic structures. These compounds serve as key intermediates in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their versatility in organic synthesis and heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystal Structure and Material Science

The crystal structure of related compounds has been determined, providing insights into their molecular conformations and potential for designing materials with specific properties. For instance, the structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide was elucidated, revealing interactions that could influence the design of molecular materials (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Pharmacological Research

In pharmacological research, thiophene derivatives synthesized from N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies suggest the potential therapeutic value of these compounds in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Material Science and Catalysis

Further applications include the development of covalent organic frameworks (COFs) with built-in amide active sites for heterogeneous catalysis, demonstrating the compound's utility in material science and catalysis (Li, Chen, Gao, Zhao, Zhang, Xing, & Chen, 2019).

Safety And Hazards

The compound has been classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

Future Directions

The design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives have shown promising results in STING-agonistic activity evaluation . This suggests that these compounds can be considered as promising scaffolds amenable for further optimization towards the development of new anticancer agents .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCRVQZFCWVNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzothiophen-5-yl)thiophene-2-carboxamide

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